3,7-Dibromo-2,6-dihydroxynaphthalene
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Overview
Description
3,7-Dibromo-2,6-dihydroxynaphthalene is a chemical compound with the CAS Number: 1227743-83-0 . It has a molecular weight of 317.96 . The compound is solid in physical form and is typically stored in a refrigerator . Its IUPAC name is 3,7-dibromonaphthalene-2,6-diol .
Synthesis Analysis
The synthesis of similar compounds like 3,6-Dibromo-2,7-dihydroxynaphthalene involves bromination . Bromine dissolved in acetic acid is added dropwise over a period to a stirred solution of 2,7-dihydroxynaphthalene dissolved in acetic acid . The mixture is then diluted with water and brought to reflux .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Br2O2/c11-7-1-5-3-10 (14)8 (12)2-6 (5)4-9 (7)13/h1-4,13-14H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 317.96 . The compound is typically stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Derivatives
3,7-Dibromo-2,6-dihydroxynaphthalene has been studied for its role in chemical synthesis. Cooke, Johnson, and Owen (1960) identified it as a product in the bromination of 2,7-dihydroxynaphthalene, which upon further reactions, can be transformed into various derivatives like 2,7-dimethoxynaphthalene-3,6-dicarboxylic acid (Cooke, Johnson, & Owen, 1960).
Polymer Chemistry and Materials Science
In the field of polymer chemistry, this compound's derivatives have shown potential. Hosu et al. (2016) demonstrated the electropolymerization of 2,6-dihydroxynaphthalene on a carbon electrode, a process relevant for creating sensors for peroxynitrite detection (Hosu et al., 2016).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been utilized. Zong-yan (2005) explored the color reaction of Pd(II) with a derivative for trace determination of Pd(II), indicating its utility in photometric analysis (Zong-yan, 2005).
Environmental and Biological Studies
The derivatives of this compound have also been explored in environmental and biological contexts. For instance, Jones (1943) investigated the effect of 2,7-dihydroxynaphthalene on tumor incidence and growth in mice, providing insight into its biological activity (Jones, 1943).
Safety and Hazards
Properties
IUPAC Name |
3,7-dibromonaphthalene-2,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVYIDRZOOMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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